3-Hydroxy-2,2-dimethylbutanoic acid

Catalog No.
S565515
CAS No.
29269-83-8
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-2,2-dimethylbutanoic acid

CAS Number

29269-83-8

Product Name

3-Hydroxy-2,2-dimethylbutanoic acid

IUPAC Name

3-hydroxy-2,2-dimethylbutanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-4(7)6(2,3)5(8)9/h4,7H,1-3H3,(H,8,9)

InChI Key

RVWQQCKPTVZHJM-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C(=O)O)O

Synonyms

2,2-dimethyl-3-hydroxybutanoic acid, 2,2-dimethyl-3-hydroxybutyric acid, DMHB

Canonical SMILES

CC(C(C)(C)C(=O)O)O

Identification and Properties:

3-Hydroxy-2,2-dimethylbutanoic acid, also known as 3-hydroxy-2,2-dimethylbutyric acid, is a monocarboxylic acid with the chemical formula C6H12O3 and a molecular weight of 132.16 g/mol. It is a white, crystalline solid that is soluble in water and methanol. PubChem, 3-Hydroxy-2,2-dimethylbutanoic acid: )

Potential Roles in Biological Systems:

While the specific biological functions of 3-Hydroxy-2,2-dimethylbutanoic acid remain under investigation, research suggests potential roles in various areas:

  • Metabolism: Studies have identified 3-Hydroxy-2,2-dimethylbutanoic acid as a metabolite of certain drugs and naturally occurring compounds in rats. Ambeed, 29269-83-8|3-Hydroxy-2,2-dimethylbutanoic acid: This suggests it may play a role in the breakdown and processing of these substances within the body.

Current Research:

  • Understanding drug metabolism: Researching the role of 3-Hydroxy-2,2-dimethylbutanoic acid in the breakdown of specific drugs could contribute to the development of more efficient and effective medications.
  • Exploring its physiological functions: Further studies are needed to elucidate the potential physiological roles of 3-Hydroxy-2,2-dimethylbutanoic acid within the body. This could lead to a better understanding of various biological processes and potential applications in health research.

3-Hydroxy-2,2-dimethylbutanoic acid is a branched-chain hydroxy acid with the molecular formula C6H12O3C_6H_{12}O_3 and a molecular weight of 132.16 g/mol. It is characterized by a hydroxyl group at the 3-position and two methyl groups at the 2-position, which contribute to its unique chemical properties. This compound is known for its role in various biochemical pathways, particularly in the metabolism of fatty acids and branched-chain amino acids, influencing cellular processes and metabolic functions .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) serve as reducing agents.
  • Substitution: Thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

  • Oxidation: Produces 3-oxo-2,2-dimethylbutanoic acid or 3-carboxy-2,2-dimethylbutanoic acid.
  • Reduction: Yields 3-hydroxy-2,2-dimethylbutanol.
  • Substitution: Forms various substituted derivatives depending on the reagent used.

3-Hydroxy-2,2-dimethylbutanoic acid exhibits significant biological activity:

  • Metabolic Role: It plays a crucial role in fatty acid metabolism and the metabolism of branched-chain amino acids. The compound interacts with various enzymes, including dehydrogenases and transferases, facilitating its conversion into other metabolites.
  • Cellular Effects: The compound influences cell function by modulating signaling pathways, gene expression, and cellular metabolism. It may affect the expression of genes involved in lipid metabolism and energy production.

Molecular Mechanism

At the molecular level, this compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it may inhibit certain dehydrogenases, affecting fatty acid oxidation. Its localization within cells is primarily in the cytoplasm and mitochondria, where it participates in metabolic processes.

Synthetic Routes

3-Hydroxy-2,2-dimethylbutanoic acid can be synthesized through several methods:

  • Cyanohydrin Synthesis: This method involves synthesizing the compound from 3-hydroxy-3-methyl-2-butanone using cyanohydrin synthesis techniques.
  • Oxidation of 2,2-Dimethylbutanoic Acid: Another common route is through the reaction of 2,2-dimethylbutanoic acid with an oxidizing agent to introduce the hydroxyl group at the 3-position.

Industrial Production Methods

In industrial settings, large-scale production typically involves robust oxidation reactions using controlled conditions to ensure high yield and purity of the final product.

3-Hydroxy-2,2-dimethylbutanoic acid finds applications in various fields:

  • Biochemical Research: It is used in studies related to fatty acid metabolism and enzyme interactions.
  • Pharmaceuticals: Its unique structure makes it a candidate for drug development targeting metabolic disorders.
  • Nutritional Supplements: Due to its role in energy metabolism, it is explored as an ingredient in dietary supplements aimed at enhancing athletic performance .

Research on interaction studies indicates that 3-Hydroxy-2,2-dimethylbutanoic acid interacts with several enzymes involved in metabolic pathways. These interactions can alter enzyme activity and influence metabolic rates. Understanding these interactions is crucial for elucidating its potential therapeutic effects in metabolic diseases.

Similar Compounds

  • 2-Hydroxy-2-methylbutanoic Acid
    • Structure: Hydroxyl group at position 2.
    • Unique Feature: Lacks additional methyl groups compared to 3-hydroxy-2,2-dimethylbutanoic acid.
  • 3-Hydroxy-2-methylbutanoic Acid
    • Structure: Hydroxyl group at position 3 with one methyl group.
    • Unique Feature: Less branched than 3-hydroxy-2,2-dimethylbutanoic acid.
  • 2,2-Dimethyl-3-hydroxybutanoic Acid
    • Structure: Similar branching but different positioning of functional groups.
    • Unique Feature: Different arrangement leads to distinct biochemical properties.

Uniqueness of 3-Hydroxy-2,2-Dimethylbutanoic Acid

The uniqueness of 3-hydroxy-2,2-dimethylbutanoic acid lies in its specific structural features—two methyl groups at the 2-position and a hydroxyl group at the 3-position—resulting in distinct chemical and physical properties that enhance its utility in research and industrial applications .

XLogP3

0.4

Dates

Modify: 2024-04-14

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